1-(4-Fluoro-2-iodophenyl)-2-pyrrolidinone
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Overview
Description
1-(4-Fluoro-2-iodophenyl)-2-pyrrolidinone is an organic compound that features a pyrrolidinone ring substituted with a 4-fluoro-2-iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-2-iodophenyl)-2-pyrrolidinone typically involves the reaction of 4-fluoro-2-iodoaniline with a suitable pyrrolidinone precursor under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions, which are known for their efficiency in forming carbon-nitrogen bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-iodophenyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: Palladium-catalyzed coupling reactions can be used to introduce various functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidinone derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1-(4-Fluoro-2-iodophenyl)-2-pyrrolidinone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique properties make it suitable for the development of advanced materials.
Biological Studies: It can be used as a probe to study biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-iodophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluoro-2-iodophenyl)ethanone
- 1-(4-Fluoro-2-iodophenyl)methanamine
- 1-(4-Fluoro-2-iodophenyl)acetic acid
Uniqueness
1-(4-Fluoro-2-iodophenyl)-2-pyrrolidinone is unique due to its specific substitution pattern and the presence of both fluorine and iodine atoms. This combination imparts distinct chemical properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H9FINO |
---|---|
Molecular Weight |
305.09 g/mol |
IUPAC Name |
1-(4-fluoro-2-iodophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9FINO/c11-7-3-4-9(8(12)6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 |
InChI Key |
DFFWVGSMIBBCBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)F)I |
Origin of Product |
United States |
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